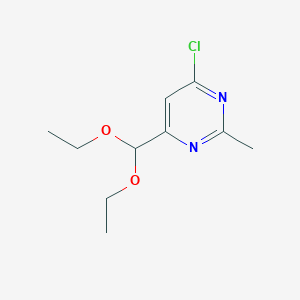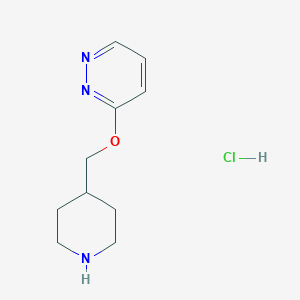![molecular formula C10H22ClNS B1431145 4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride CAS No. 1864056-03-0](/img/structure/B1431145.png)
4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride
Overview
Description
4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is a chemical compound with the CAS Number: 1864063-52-4 . It is a versatile material used extensively in scientific research due to its unique properties. It finds applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis.
Molecular Structure Analysis
The molecular weight of 4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is 209.78 . The IUPAC name is 4-(tert-butylthio)piperidine hydrochloride . The InChI code is 1S/C9H19NS.ClH/c1-9(2,3)11-8-4-6-10-7-5-8;/h8,10H,4-7H2,1-3H3;1H .Physical And Chemical Properties Analysis
4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
General Information
“4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1864063-52-4 . It’s a powder with a molecular weight of 209.78 . This compound is typically stored at 4 degrees Celsius .
Potential Applications
Piperidine derivatives, such as “4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . These compounds are among the most important synthetic fragments for designing drugs .
The synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, there have been many reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application .
Safety And Hazards
properties
IUPAC Name |
4-(tert-butylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NS.ClH/c1-10(2,3)12-8-9-4-6-11-7-5-9;/h9,11H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHXUMAXACQNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1431063.png)
![{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine](/img/structure/B1431064.png)

![4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1431067.png)



![[3-(3-Propyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B1431072.png)
![4-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1431074.png)
![Methyl 2-[(piperidin-3-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431075.png)

![4,7-Dimethyl-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B1431077.png)
![{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1431078.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1H-1,3-benzodiazole hydrochloride](/img/structure/B1431085.png)